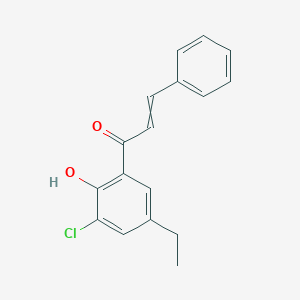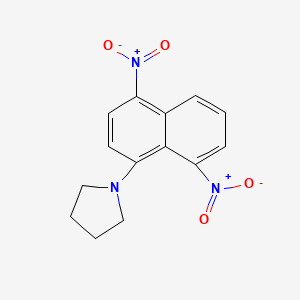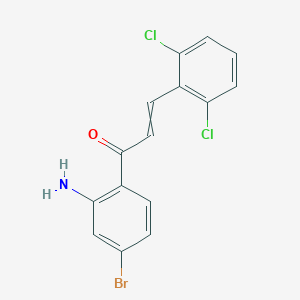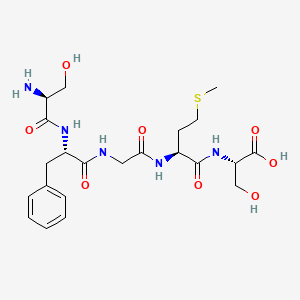![molecular formula C15H24OSi2 B14199431 Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane CAS No. 922736-74-1](/img/structure/B14199431.png)
Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane is a specialized organosilicon compound. It features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume . This compound is often used in organic synthesis and material science due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane typically involves the reaction of trimethylsilylacetylene with a suitable phenylsilane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield simpler silane derivatives.
Substitution: The ethoxy and trimethylsilyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: A simpler compound with similar reactivity but lacking the ethoxy and phenyl groups.
Triisopropylsilylacetylene: Features bulkier isopropyl groups, offering different steric properties.
Tetramethylsilane: Commonly used as a reference compound in NMR spectroscopy
Uniqueness
Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane is unique due to its combination of ethoxy, dimethyl, and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in complex organic synthesis and material science applications .
Propriétés
Numéro CAS |
922736-74-1 |
|---|---|
Formule moléculaire |
C15H24OSi2 |
Poids moléculaire |
276.52 g/mol |
Nom IUPAC |
ethoxy-dimethyl-[2-(2-trimethylsilylethynyl)phenyl]silane |
InChI |
InChI=1S/C15H24OSi2/c1-7-16-18(5,6)15-11-9-8-10-14(15)12-13-17(2,3)4/h8-11H,7H2,1-6H3 |
Clé InChI |
CYQZCWGLOFEKIZ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)C1=CC=CC=C1C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)

![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)




![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)

![1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-](/img/structure/B14199376.png)
![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)
